2,4-Dimethyl-8-nitroquinoline
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Overview
Description
2,4-Dimethyl-8-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C11H10N2O2 and is characterized by the presence of two methyl groups at positions 2 and 4, and a nitro group at position 8 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-8-nitroquinoline can be achieved through various methods. One common approach involves the Friedländer quinoline synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as 4-toluenesulfonic acid or magnesium chloride and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives often employs catalytic systems and green chemistry protocols to enhance efficiency and reduce environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation are commonly used .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,4-dimethyl-8-aminoquinoline .
Scientific Research Applications
2,4-Dimethyl-8-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-8-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s quinoline ring system allows it to bind to specific proteins and interfere with their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
2-Methylquinoline: A derivative with a single methyl group, used in similar applications.
8-Nitroquinoline: A derivative with a nitro group, studied for its biological activities.
Uniqueness
2,4-Dimethyl-8-nitroquinoline is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13(14)15/h3-6H,1-2H3 |
InChI Key |
ACDJJRZSUBAOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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